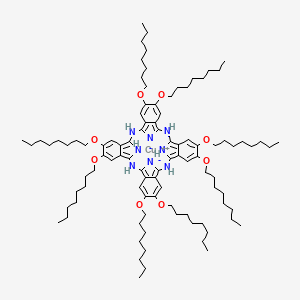
Copper(II) 2 3 9 10 16 17 23 24-octakis&
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
铜(II) 2,3,9,10,16,17,23,24-八(辛氧基)-29H,31H-酞菁是一种有机金属化合物,分子式为C96H144CuN8O8。 它以用作红外染料而闻名,并在光子学和光学材料等各个领域都有应用 .
准备方法
合成路线和反应条件
铜(II) 2,3,9,10,16,17,23,24-八(辛氧基)-29H,31H-酞菁可以通过在碱性条件下使酞菁蓝与适量的铜(II)盐反应来合成。 反应条件,包括温度和搅拌速度,需要仔细控制以获得纯净产品 .
工业生产方法
在工业环境中,该化合物通常通过遵循类似的合成路线但在更大规模上进行批量生产。 该过程涉及取代的邻苯二甲腈的循环四聚或通过二亚氨基异吲哚中间体 .
化学反应分析
反应类型
铜(II) 2,3,9,10,16,17,23,24-八(辛氧基)-29H,31H-酞菁经历各种化学反应,包括:
还原: 它可以在特定条件下被还原,虽然详细的还原途径报道较少。
取代: 在适当条件下,辛氧基可以被其他官能团取代.
常用试剂和条件
这些反应中使用的常见试剂包括铜(II)盐、间氯过氧苯甲酸等氧化剂以及各种溶剂以促进反应 .
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,类似化合物中己硫基取代基的氧化导致形成己基磺酰基衍生物 .
科学研究应用
铜(II) 2,3,9,10,16,17,23,24-八(辛氧基)-29H,31H-酞菁具有广泛的科学研究应用:
化学: 用作光子学和光学材料中的染料.
医学: 研究用于光动力疗法治疗癌症.
工业: 用于生产先进材料和涂料.
作用机制
铜(II) 2,3,9,10,16,17,23,24-八(辛氧基)-29H,31H-酞菁发挥作用的机制涉及它吸收红外光的能力。 这种特性使其在光动力疗法等应用中很有用,在光动力疗法中,它可以在光激活后产生活性氧,靶向癌细胞 . 涉及的分子靶点和途径包括与细胞成分相互作用导致氧化应激和细胞死亡 .
相似化合物的比较
类似化合物
铜(II) 酞菁: 一种更简单的酞菁化合物,没有辛氧基取代基.
铜(II) 2,3,9,10,16,17,23,24-八氟酞菁: 一种类似的化合物,具有氟取代基而不是辛氧基.
独特性
铜(II) 2,3,9,10,16,17,23,24-八(辛氧基)-29H,31H-酞菁的独特之处在于它具有特定的辛氧基取代基,与其他酞菁衍生物相比,这些取代基增强了其溶解性和红外吸收特性 .
属性
分子式 |
C96H150CuN8O8 |
|---|---|
分子量 |
1607.8 g/mol |
IUPAC 名称 |
copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene |
InChI |
InChI=1S/C96H150N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72,97,100-104H,9-64H2,1-8H3;/q-2;+2 |
InChI 键 |
SZLALWGZRRNFKS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)NC4=C5C=C(C(=CC5=C([N-]4)NC6=C7C=C(C(=CC7=C(N6)NC8=C9C=C(C(=CC9=C(N3)[N-]8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


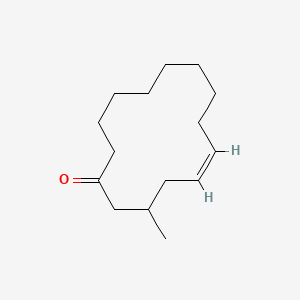

![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)

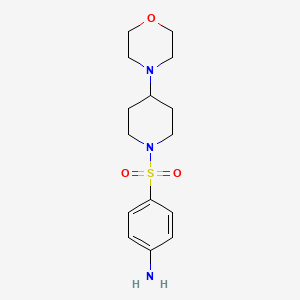
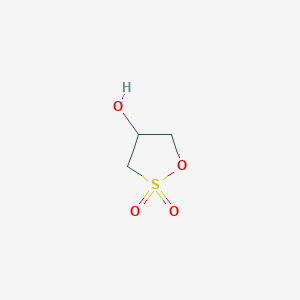

![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)

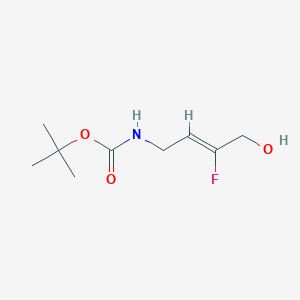
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
